molecular formula C11H12N2O B12893790 5-ethyl-1-phenyl-1H-pyrazol-4-ol CAS No. 89193-20-4

5-ethyl-1-phenyl-1H-pyrazol-4-ol

Cat. No.: B12893790
CAS No.: 89193-20-4
M. Wt: 188.23 g/mol
InChI Key: VROFVIMHIGSMND-UHFFFAOYSA-N
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Description

5-ethyl-1-phenyl-1H-pyrazol-4-ol is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals. The structure of this compound consists of a five-membered ring containing two nitrogen atoms, with an ethyl group at the 5-position and a phenyl group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-1-phenyl-1H-pyrazol-4-ol typically involves the condensation of phenylhydrazine with ethyl acetoacetate, followed by cyclization. The reaction is usually carried out in the presence of a base such as sodium acetate at room temperature . The process can be summarized as follows:

    Condensation: Phenylhydrazine reacts with ethyl acetoacetate to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-1-phenyl-1H-pyrazol-4-ol undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can yield hydropyrazoles.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Hydropyrazoles.

    Substitution: Various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

5-ethyl-1-phenyl-1H-pyrazol-4-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-ethyl-1-phenyl-1H-pyrazol-4-ol involves its interaction with various molecular targets. It can act as an enzyme inhibitor or receptor modulator, depending on the specific biological pathway. The compound’s effects are mediated through binding to active sites or altering the conformation of target proteins, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-1H-pyrazol-5-ol: Similar structure but lacks the phenyl group.

    3,5-dimethyl-1-phenyl-1H-pyrazole: Similar but with methyl groups instead of ethyl.

    1-phenyl-3-methyl-1H-pyrazol-5-ol: Similar but with a methyl group at the 3-position.

Uniqueness

5-ethyl-1-phenyl-1H-pyrazol-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and phenyl groups enhances its stability and reactivity compared to other pyrazole derivatives .

Properties

CAS No.

89193-20-4

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

5-ethyl-1-phenylpyrazol-4-ol

InChI

InChI=1S/C11H12N2O/c1-2-10-11(14)8-12-13(10)9-6-4-3-5-7-9/h3-8,14H,2H2,1H3

InChI Key

VROFVIMHIGSMND-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=NN1C2=CC=CC=C2)O

Origin of Product

United States

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